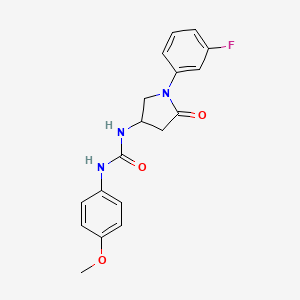
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring and a urea moiety, which are known to contribute to its pharmacological properties. The presence of the 3-fluorophenyl and 4-methoxyphenyl groups enhances its interaction with various biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure
The molecular formula of this compound is C16H18FN3O2, with a molecular weight of approximately 303.34 g/mol. The structural characteristics include:
- Pyrrolidinone ring : A five-membered ring containing nitrogen and carbonyl groups.
- Fluorophenyl group : Enhances lipophilicity and electronic properties.
- Methoxyphenyl group : Potentially increases binding affinity to biological targets.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl and methoxyphenyl groups facilitate binding to these targets, leading to modulation of biological pathways. For instance, the compound may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors, influencing various physiological responses.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Anticoagulant Activity : Similar compounds have shown high potency against factor Xa (fXa), suggesting potential use as anticoagulants. For example, modifications in the structure have led to compounds with improved pharmacokinetic profiles and selectivity for fXa .
- CNS Activity : Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), including potential applications in treating anxiety and depression due to their interaction with serotonin receptors .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antithrombotic Effects : A study on a related compound demonstrated significant antithrombotic effects in animal models, indicating that modifications in the urea moiety can enhance efficacy against thromboembolic disorders .
- Neuroprotective Effects : Research has indicated that structurally similar compounds exhibit neuroprotective effects by modulating neurotransmitter systems, particularly through serotonin receptor antagonism .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea | Chlorine substituent instead of fluorine | Potentially similar activity but may differ in binding affinity |
| 1-(1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea | Methyl substituent | Altered electronic properties affecting activity |
Eigenschaften
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-16-7-5-13(6-8-16)20-18(24)21-14-10-17(23)22(11-14)15-4-2-3-12(19)9-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLDPNQOIPLVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














